![molecular formula C11H28N4 B14296243 N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine CAS No. 125151-86-2](/img/structure/B14296243.png)
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine is a chemical compound with the molecular formula C11H28N4This compound is an acyclic tertiary amine and is known for its ability to absorb carbon dioxide when dissolved in aqueous solution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine can be synthesized through various methods. One common method involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halides such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’,N’-tetramethyl-1,3-propanediamine oxide, while reduction may produce N,N,N’,N’-tetramethyl-1,3-propanediamine .
Applications De Recherche Scientifique
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine involves its ability to act as a ligand and form complexes with various metal ions. This property is utilized in its role as a catalyst and in the stabilization of intermediates during chemical reactions. The compound’s molecular targets include metal ions such as copper and zinc, and it interacts with these ions through coordination bonds .
Comparaison Avec Des Composés Similaires
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure and properties, but with different applications.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with different reactivity and applications.
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Known for its high affinity for copper ions and its use in inhibiting mitochondrial cytochrome c oxidase.
These comparisons highlight the unique properties and applications of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
125151-86-2 |
|---|---|
Formule moléculaire |
C11H28N4 |
Poids moléculaire |
216.37 g/mol |
Nom IUPAC |
N,N'-bis[2-(dimethylamino)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H28N4/c1-14(2)10-8-12-6-5-7-13-9-11-15(3)4/h12-13H,5-11H2,1-4H3 |
Clé InChI |
UWWXCMLHMBLGLL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCCCNCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



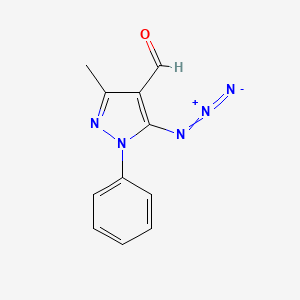
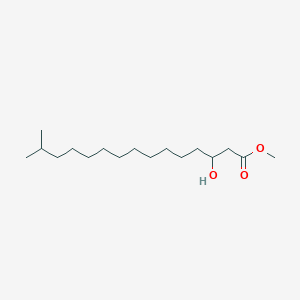
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)

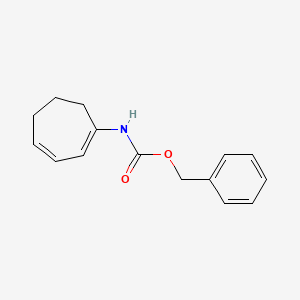
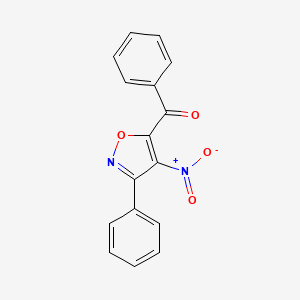
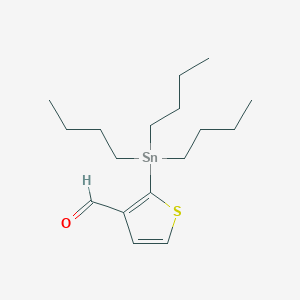
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)

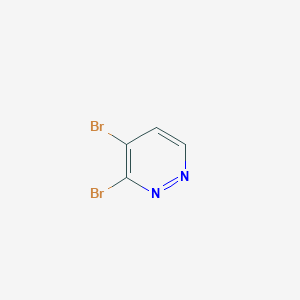
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)

